

Application Notes and Protocols: Perfluoro-tert-butanol (PFTB) in Flow Chemistry

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Compound of Interest

Compound Name: *Perfluoro-tert-butanol*

Cat. No.: *B1216648*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Perfluoro-tert-butanol** (PFTB), also known as nonafluoro-tert-butyl alcohol, is a unique fluorinated solvent with a remarkable combination of physical and chemical properties. [1][2][3] Its high thermal and chemical stability, unique solvent characteristics, and the presence of nine fluorine atoms make it an increasingly valuable component in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors.[3][4][5] When integrated into flow chemistry systems, PFTB offers significant advantages, including enhanced reaction control, improved safety for handling hazardous intermediates, and the potential for process intensification.[6][7]

The strong electron-withdrawing effect of the nine fluorine atoms makes the hydroxyl group of PFTB unusually acidic for an alcohol ($pK_a \approx 5.4$), comparable to many carboxylic acids.[3][8] This property, combined with its high stability, allows it to be used in demanding reaction conditions.[3][4] Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and small reactor volumes, provides an ideal environment to leverage the unique benefits of PFTB.[6][9]

These application notes provide a comprehensive guide to establishing an experimental setup for using PFTB in flow chemistry, including its physical properties, a general experimental workflow, and a detailed protocol for a representative reaction.

Properties of Perfluoro-tert-butanol (PFTB)

Understanding the physicochemical properties of PFTB is crucial for designing a successful flow chemistry process. Its low boiling point and lack of a flash point require careful consideration for system setup, particularly regarding pressure and temperature control.

Property	Value	Reference
Molecular Formula	C ₄ HF ₉ O	[1][2][10]
Molecular Weight	236.04 g/mol	[1][10]
Boiling Point	44-45 °C	[3][10][11]
Melting Point	-17 °C	[10]
Density	1.693 g/mL (at 25 °C)	[10][11]
Refractive Index	1.300 (at 20 °C)	[10][11]
pKa	5.4	[3][8]
Flash Point	None	[10]
Appearance	Colorless Liquid	[2]

General Experimental Workflow

The transition from batch to a continuous flow process involves several key stages, from initial setup to final analysis. The following diagram illustrates a typical workflow for conducting a chemical reaction using PFTB in a flow chemistry system.

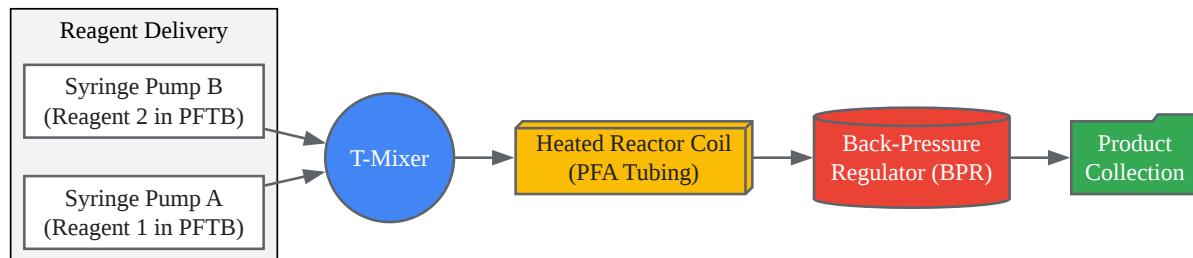


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Caption: General workflow for a flow chemistry experiment using PFTB.

Standard Flow Chemistry Setup

A modular flow chemistry setup is recommended for flexibility. The core components include pumps, a mixing point, a reactor coil, a heat-exchange unit, and a back-pressure regulator (BPR) to maintain the solvent in a liquid state above its boiling point. Perfluoroalkoxy alkane (PFA) tubing is often suitable for the reactor coils due to its chemical resistance.[7][12]



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Caption: Schematic of a typical PFTB-compatible flow reactor setup.

Experimental Protocol: Synthesis of a Sulfonamide

This protocol details a representative nucleophilic substitution reaction between an amine and a sulfonyl chloride using PFTB as the solvent in a continuous flow system. This type of reaction benefits from the precise temperature control and rapid mixing afforded by flow reactors.[13]

4.1 Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Perfluoro-tert-butanol (PFTB)	≥99%	Thermo Scientific, etc.	[10]
4-Chlorobenzenesulfonyl chloride	Reagent Grade	Standard Supplier	
Dibenzylamine	Reagent Grade	Standard Supplier	
Triethylamine (Et ₃ N)	Reagent Grade	Standard Supplier	Used as a base
Ethyl Acetate	HPLC Grade	Standard Supplier	For work-up
Saturated aq. NH ₄ Cl	For quenching		

4.2 Equipment

- Two high-pressure syringe pumps
- PFA or PTFE tubing and fittings
- One T-mixer
- One 10 mL PFA reactor coil
- Heating unit (e.g., oil bath, heating block)
- Back-Pressure Regulator (BPR), 100 psi (ca. 7 bar)
- Collection vials

4.3 Stock Solution Preparation

- Solution A: In a 25 mL volumetric flask, dissolve 4-chlorobenzenesulfonyl chloride (e.g., 0.2 M) in PFTB.
- Solution B: In a separate 25 mL volumetric flask, dissolve dibenzylamine (e.g., 0.22 M, 1.1 eq) and triethylamine (e.g., 0.24 M, 1.2 eq) in PFTB.

- Degas both solutions by sparging with nitrogen or sonicating for 10 minutes.

4.4 System Assembly and Reaction Execution

- Assemble the flow reactor as shown in the diagram above. Immerse the 10 mL reactor coil in the heating unit.
- Set the BPR to 100 psi to ensure PFTB remains liquid at elevated temperatures.
- Prime the system by pumping pure PFTB through both lines at a flow rate of 1.0 mL/min for 5 minutes to remove air.
- Load Solution A and Solution B into their respective syringe pumps.
- Set the desired reaction temperature (e.g., 80 °C).
- Start the pumps at the flow rates specified in the table below to begin the reaction. The total flow rate determines the residence time.
- Allow the system to run for at least three reactor volumes to reach a steady state before collecting any samples.
- Collect the product stream in a vial containing a quench solution (e.g., saturated aq. NH₄Cl).

4.5 Reaction Parameter Optimization

Residence time (τ), temperature, and stoichiometry are key parameters that can be rapidly screened in a flow system.[\[6\]](#)

Parameter	Range to Investigate	Purpose
Total Flow Rate	0.2 - 2.0 mL/min	Varies residence time ($\tau =$ Reactor Volume / Total Flow Rate)
Temperature	60 - 120 °C	Determines reaction kinetics
Stoichiometry (Amine:Sulfonyl Chloride)	1.0:1 to 1.5:1	Optimizes conversion and minimizes side products
Pressure (BPR Setting)	5 - 10 bar	Ensures solvent remains in the liquid phase

Example Residence Time Calculation:

- Reactor Volume: 10 mL
- Flow Rate (Pump A): 0.5 mL/min
- Flow Rate (Pump B): 0.5 mL/min
- Total Flow Rate: 1.0 mL/min
- Residence Time (τ): $10 \text{ mL} / 1.0 \text{ mL/min} = 10 \text{ minutes}$

4.6 Work-up and Analysis

- To the collected and quenched reaction mixture, add ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Analyze the crude product by HPLC, GC-MS, or NMR to determine conversion and purity.

Safety and Handling Considerations

- Toxicity: **Perfluoro-tert-butanol** is toxic if inhaled and can cause skin and eye irritation.[\[10\]](#)
All handling should be performed in a well-ventilated fume hood.

- Pressure: Flow systems operate under pressure. Ensure all fittings are secure and the system is leak-checked before heating.
- Clogging: Although PFTB is a good solvent, precipitation of reagents or products can cause clogging.[13][14] Starting with a clean system and ensuring full dissolution of starting materials is critical. If clogging occurs, a co-solvent stream might be necessary.[14]
- Environmental: PFTB is a perfluorinated compound and may be persistent in the environment.[2] Dispose of waste according to institutional guidelines for halogenated solvents.

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